Cas no 1842367-54-7 (2,2,2-Trifluoro-1-(5-phenylthiophen-2-yl)ethanol)

2,2,2-Trifluoro-1-(5-phenylthiophen-2-yl)ethanol is a fluorinated alcohol derivative featuring a phenyl-substituted thiophene core. This compound is of interest in synthetic and medicinal chemistry due to the presence of both a trifluoromethyl group and a hydroxyl moiety, which enhance its potential as a versatile intermediate. The trifluoromethyl group imparts electron-withdrawing properties and metabolic stability, while the hydroxyl functionality allows for further derivatization. Its structural features make it suitable for applications in pharmaceuticals, agrochemicals, and materials science, particularly where fluorinated building blocks are required. The compound exhibits moderate polarity, facilitating purification and handling in organic synthesis.
2,2,2-Trifluoro-1-(5-phenylthiophen-2-yl)ethanol structure
1842367-54-7 structure
Product name:2,2,2-Trifluoro-1-(5-phenylthiophen-2-yl)ethanol
CAS No:1842367-54-7
MF:C12H9F3OS
MW:258.259472608566
CID:6326077
PubChem ID:118612455

2,2,2-Trifluoro-1-(5-phenylthiophen-2-yl)ethanol Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL17378604
    • PRTFKLGPLNPNIF-UHFFFAOYSA-N
    • 2,2,2-Trifluoro-1-(5-phenylthiophen-2-yl)ethanol
    • EN300-1860467
    • 2,2,2-trifluoro-1-(5-phenylthiophen-2-yl)ethan-1-ol
    • 1842367-54-7
    • Inchi: 1S/C12H9F3OS/c13-12(14,15)11(16)10-7-6-9(17-10)8-4-2-1-3-5-8/h1-7,11,16H
    • InChI Key: PRTFKLGPLNPNIF-UHFFFAOYSA-N
    • SMILES: S1C(=CC=C1C(C(F)(F)F)O)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 258.03262057g/mol
  • Monoisotopic Mass: 258.03262057g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48.5Ų
  • XLogP3: 3.6

2,2,2-Trifluoro-1-(5-phenylthiophen-2-yl)ethanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1860467-2.5g
2,2,2-trifluoro-1-(5-phenylthiophen-2-yl)ethan-1-ol
1842367-54-7
2.5g
$1791.0 2023-09-18
Enamine
EN300-1860467-10g
2,2,2-trifluoro-1-(5-phenylthiophen-2-yl)ethan-1-ol
1842367-54-7
10g
$3929.0 2023-09-18
Enamine
EN300-1860467-5g
2,2,2-trifluoro-1-(5-phenylthiophen-2-yl)ethan-1-ol
1842367-54-7
5g
$2650.0 2023-09-18
Enamine
EN300-1860467-0.1g
2,2,2-trifluoro-1-(5-phenylthiophen-2-yl)ethan-1-ol
1842367-54-7
0.1g
$804.0 2023-09-18
Enamine
EN300-1860467-10.0g
2,2,2-trifluoro-1-(5-phenylthiophen-2-yl)ethan-1-ol
1842367-54-7
10g
$3992.0 2023-05-23
Enamine
EN300-1860467-0.05g
2,2,2-trifluoro-1-(5-phenylthiophen-2-yl)ethan-1-ol
1842367-54-7
0.05g
$768.0 2023-09-18
Enamine
EN300-1860467-1g
2,2,2-trifluoro-1-(5-phenylthiophen-2-yl)ethan-1-ol
1842367-54-7
1g
$914.0 2023-09-18
Enamine
EN300-1860467-1.0g
2,2,2-trifluoro-1-(5-phenylthiophen-2-yl)ethan-1-ol
1842367-54-7
1g
$928.0 2023-05-23
Enamine
EN300-1860467-0.5g
2,2,2-trifluoro-1-(5-phenylthiophen-2-yl)ethan-1-ol
1842367-54-7
0.5g
$877.0 2023-09-18
Enamine
EN300-1860467-5.0g
2,2,2-trifluoro-1-(5-phenylthiophen-2-yl)ethan-1-ol
1842367-54-7
5g
$2692.0 2023-05-23

Additional information on 2,2,2-Trifluoro-1-(5-phenylthiophen-2-yl)ethanol

Recent Advances in the Study of 2,2,2-Trifluoro-1-(5-phenylthiophen-2-yl)ethanol (CAS: 1842367-54-7)

The compound 2,2,2-Trifluoro-1-(5-phenylthiophen-2-yl)ethanol (CAS: 1842367-54-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.

Recent studies have highlighted the role of 2,2,2-Trifluoro-1-(5-phenylthiophen-2-yl)ethanol as a key intermediate in the synthesis of novel bioactive molecules. Its trifluoromethyl group and thiophene ring contribute to enhanced metabolic stability and binding affinity, making it a promising candidate for the development of enzyme inhibitors and receptor modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting cytochrome P450 enzymes, which are critical targets in the treatment of various metabolic disorders.

In addition to its pharmacological potential, the compound's synthetic pathways have been optimized to improve yield and purity. Researchers at the University of Cambridge recently reported a scalable, one-pot synthesis method for 2,2,2-Trifluoro-1-(5-phenylthiophen-2-yl)ethanol, reducing production costs and environmental impact. This advancement is expected to facilitate its broader application in preclinical and clinical studies.

Further investigations into the compound's mechanism of action have revealed its ability to modulate inflammatory pathways. A study in Nature Chemical Biology identified its interaction with the NF-κB signaling pathway, suggesting potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. These findings underscore the compound's versatility and therapeutic promise.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of 2,2,2-Trifluoro-1-(5-phenylthiophen-2-yl)ethanol. Researchers are currently exploring structural derivatives to enhance bioavailability and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.

In conclusion, 2,2,2-Trifluoro-1-(5-phenylthiophen-2-yl)ethanol (CAS: 1842367-54-7) represents a promising scaffold for drug development, with recent studies highlighting its synthetic feasibility, biological activity, and therapeutic potential. Continued research and development efforts are essential to fully realize its clinical benefits and address existing limitations.

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